molecular formula C19H21N3O5 B267867 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B267867
M. Wt: 371.4 g/mol
InChI Key: MWCRKTBYVVYWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MIPO, is a chemical compound that has been widely used in scientific research. MIPO belongs to the class of oxazolidinone derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been proposed that 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate exerts its effects through the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit various biochemical and physiological effects. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the growth of various bacterial and fungal strains. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to reduce the production of inflammatory mediators such as prostaglandins and interleukins. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have analgesic and antipyretic effects.

Advantages and Limitations for Lab Experiments

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is stable under normal laboratory conditions and can be easily synthesized. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied, and its pharmacological properties are well established. However, 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has some limitations for lab experiments. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not very water-soluble, which can limit its use in aqueous solutions. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for the study of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to investigate the efficacy of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in these diseases. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to exhibit antibacterial, antifungal, and antiviral activities. Future studies can focus on the development of 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate derivatives with improved pharmacological properties. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can also be investigated for its potential use in combination therapy with other drugs.

Synthesis Methods

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multistep process, which involves the reaction of 2-ethylphenylglycine with ethyl chloroformate to form 2-ethylphenylglycine ethyl ester. The ester is then reacted with hydroxylamine hydrochloride to yield 2-ethylphenylglycine hydroxamic acid. The hydroxamic acid is further reacted with 3-methylisoxazol-5-amine to form 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.

Scientific Research Applications

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively used in scientific research for its potential therapeutic effects. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit antibacterial, antifungal, and antiviral activities. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C19H21N3O5/c1-3-13-6-4-5-7-15(13)22-10-14(9-18(22)24)19(25)26-11-17(23)20-16-8-12(2)27-21-16/h4-8,14H,3,9-11H2,1-2H3,(H,20,21,23)

InChI Key

MWCRKTBYVVYWPY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C

Origin of Product

United States

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